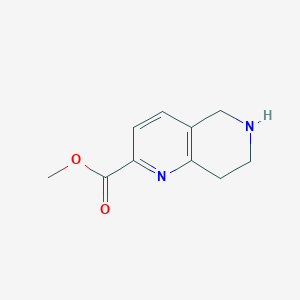
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide, also known as NTB, is a synthetic compound that has gained significant attention in scientific research. NTB belongs to the class of thiazole derivatives and has potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide is not fully understood. However, studies have shown that this compound binds to proteins such as HSA and BSA through hydrogen bonding and hydrophobic interactions. This compound also interacts with DNA through intercalation and groove binding. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory and anti-oxidant properties. In vivo studies have shown that this compound reduces the size of tumors in mice without causing any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has a high binding affinity for proteins and DNA, making it an ideal probe for studying their interactions. However, this compound has some limitations as well. It is relatively insoluble in water, which can limit its applications in aqueous environments. This compound also has a low bioavailability, which can limit its effectiveness as a drug.
Orientations Futures
There are several future directions for research on N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide. One potential direction is to study the structure-activity relationship of this compound and its analogs to develop new drugs with improved efficacy and selectivity. Another direction is to explore the potential of this compound as a diagnostic tool for cancer. This compound can also be used as a probe to study the interactions between other biomolecules such as RNA and proteins. Finally, the development of new methods for synthesizing and modifying this compound can lead to the discovery of new applications for this compound.
Méthodes De Synthèse
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide can be synthesized by the condensation reaction between 2-phenoxybenzoic acid and 2-amino-4-(naphthalen-2-yl)thiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography. The yield of this compound obtained through this method is around 60-70%.
Applications De Recherche Scientifique
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-phenoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been used as a probe to study the binding affinity of proteins such as human serum albumin (HSA) and bovine serum albumin (BSA). This compound has also been used as a fluorescent probe to study the interaction between DNA and ligands. In pharmacology, this compound has been studied for its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In medicinal chemistry, this compound has been used as a lead compound to develop new drugs with improved efficacy and selectivity.
Propriétés
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(22-12-6-7-13-24(22)30-21-10-2-1-3-11-21)28-26-27-23(17-31-26)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKUXNQLUKRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)
![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)
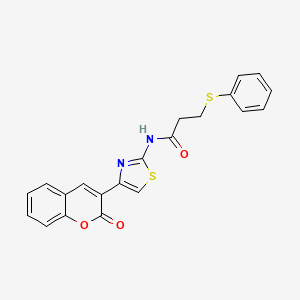
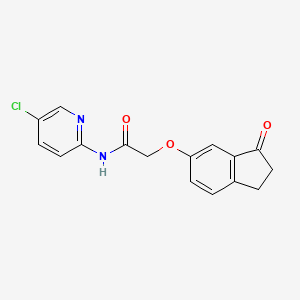
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)
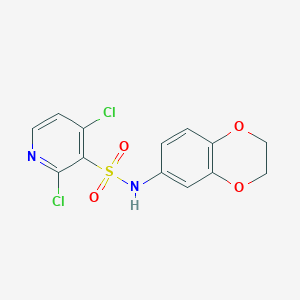
![N-[2-(1H-Benzimidazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2698797.png)
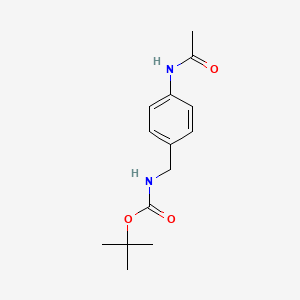
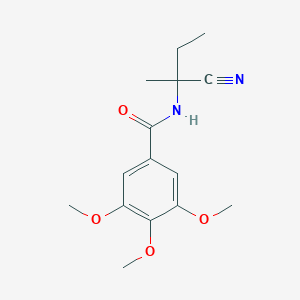
![4-[ethyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2698801.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2698802.png)
![8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2698805.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)
